molecular formula C12H12F2O2 B11721413 1-(3,4-Difluorophenyl)cyclopentane-1-carboxylic acid CAS No. 741682-84-8

1-(3,4-Difluorophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B11721413
CAS No.: 741682-84-8
M. Wt: 226.22 g/mol
InChI Key: SVABUNFHZZCKJR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12F2O2 and a molecular weight of 226.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopentane ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group, making it a versatile intermediate in organic chemistry.

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3,4-difluorobenzene.

    Reaction Conditions: The cyclopentanone undergoes a Friedel-Crafts acylation with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production: Industrially, the compound can be produced through a similar route but optimized for large-scale production, involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds:

    Cyclopentanecarboxylic Acid: This compound lacks the difluorophenyl group, making it less versatile in certain chemical reactions.

    3,4-Difluorophenylacetic Acid: This compound has a similar difluorophenyl group but differs in the acetic acid moiety, leading to different reactivity and applications.

Properties

CAS No.

741682-84-8

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

1-(3,4-difluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12F2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

SVABUNFHZZCKJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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